1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
Overview
Description
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.15 g/mol. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a propan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one typically involves the nitration of a difluorobenzene derivative followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group onto the benzene ring, while the Friedel-Crafts acylation attaches the propan-2-one moiety to the ring. Common reagents used in these reactions include nitric acid for nitration and acetyl chloride for acylation, with aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The propan-2-one moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1-(2,3-Difluoro-6-aminophenyl)propan-2-one.
Substitution: 1-(2,3-Difluoro-6-substituted-phenyl)propan-2-one.
Oxidation: 1-(2,3-Difluoro-6-nitrophenyl)propanoic acid.
Scientific Research Applications
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: Similar structure but with an ether linkage instead of a ketone.
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of a nitro group.
2,6-Difluoro-4-nitrophenol: Similar aromatic ring structure with different functional groups.
Uniqueness
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is unique due to the combination of its nitro and difluoro substituents, which impart distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1-(2,3-difluoro-6-nitrophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-5(13)4-6-8(12(14)15)3-2-7(10)9(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSDDZTPXZWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558217 | |
Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121247-16-3 | |
Record name | 1-(2,3-Difluoro-6-nitrophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121247-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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